1-benzyl-1H-indole-3-carbaldehyde 1-benzyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 10511-51-0
VCID: VC20987806
InChI: InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
SMILES: C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol

1-benzyl-1H-indole-3-carbaldehyde

CAS No.: 10511-51-0

Cat. No.: VC20987806

Molecular Formula: C16H13NO

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-1H-indole-3-carbaldehyde - 10511-51-0

Specification

CAS No. 10511-51-0
Molecular Formula C16H13NO
Molecular Weight 235.28 g/mol
IUPAC Name 1-benzylindole-3-carbaldehyde
Standard InChI InChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
Standard InChI Key OXCITQLDOUGVRZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Canonical SMILES C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-Benzyl-1H-indole-3-carbaldehyde belongs to the indole family with a benzyl group attached to the nitrogen atom at position 1 and a formyl (aldehyde) group at position 3. Its molecular structure includes both aromatic rings and a reactive aldehyde functionality, making it a versatile chemical building block.

ParameterValue
Molecular FormulaC16H13NO
CAS Number10511-51-0
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C16H13NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11-12H,10H2
InChIKeyOXCITQLDOUGVRZ-UHFFFAOYSA-N
The compound's structural characteristics include a benzyl substituent that influences its lipophilicity and an aldehyde group that serves as a reactive site for further chemical modifications .

Physical Properties

1-Benzyl-1H-indole-3-carbaldehyde exists as a crystalline solid at room temperature with distinctive color and melting point characteristics as identified in multiple studies.

PropertyValueSource
Physical StateCrystalline solid
ColorPale orange yellowish powder
Melting Point94-95°C / 121-122°C*
Rf Value0.81 (DCM/EtOH 30:1)
*Note: The discrepancy in reported melting points may be due to different purification methods or crystalline forms of the compound.

Spectroscopic Characteristics

Spectroscopic data provides essential information for confirming the structure and purity of 1-benzyl-1H-indole-3-carbaldehyde:
Infrared Spectroscopy (IR):

  • Characteristic C=O absorption band at 1635-1661 cm^-1^, indicating the presence of the aldehyde group

  • C-H aromatic stretching around 3108 cm^-1^

  • C-H aliphatic stretching at approximately 2815 cm^-1^
    ^1^H Nuclear Magnetic Resonance (300 MHz, CDCl₃):

  • δ 5.3 (s, 2H, Ar-CH₂-)

  • δ 7.14-7.35 (m, 8H, indole 5-H, 6-H, 7-H, and Ar-CH₂)

  • δ 7.7 (s, 1H, indole 2-H)

  • δ 8.3 (m, 1H, indole 4-H)

  • δ 9.97 (s, 1H, CHO)
    ^13^C Nuclear Magnetic Resonance (75 MHz, CDCl₃):

  • δ 50.4, 109.9, 118.0, 121.7, 122.6, 123.7, 125.0, 126.8 (2C), 127.8, 128.7 (2C), 134.9, 137.0, 138.1, 184.2
    High-Resolution Mass Spectrometry:

  • Calculated for C₁₆H₁₃NO (M+): 235.09971

  • Found: 235.09946

Predicted Physicochemical Properties

Collision Cross Section Data

The predicted collision cross section (CCS) values for various adducts of 1-benzyl-1H-indole-3-carbaldehyde provide insights into its behavior in mass spectrometry applications and structural characteristics:

Adductm/zPredicted CCS (Ų)
[M+H]⁺236.10700152.2
[M+Na]⁺258.08894168.9
[M+NH₄]⁺253.13354162.0
[M+K]⁺274.06288161.2
[M-H]⁻234.09244157.3
[M+Na-2H]⁻256.07439162.4
[M]⁺235.09917156.3
[M]⁻235.10027156.3
These values are particularly valuable for analytical chemistry applications, especially in liquid chromatography-mass spectrometry (LC-MS) identification and characterization studies.

Synthesis Methods

From 1H-Indole-3-carbaldehyde via N-Alkylation

The most common synthesis pathway for 1-benzyl-1H-indole-3-carbaldehyde involves N-alkylation of 1H-indole-3-carbaldehyde with benzyl halides. Multiple protocols have been reported with varying reaction conditions and yields.

Method A: Using Benzyl Bromide and Sodium Hydride

This method involves the protection of the indole N-H using benzyl bromide in the presence of sodium hydride:

  • 1H-Indole-3-carbaldehyde reacts with NaH in dry DMF at 5°C

  • Benzyl bromide is added dropwise

  • After stirring for 30 minutes, the mixture is poured onto ice-water

  • The precipitated product is isolated and purified
    Reaction yield: 75%
    Product characteristics: White-pink precipitate with melting point 94-95°C

Method B: Using Benzyl Chloride and Potassium Carbonate

An alternative approach uses benzyl chloride with potassium carbonate as the base:

  • 1H-Indole-3-carbaldehyde (0.300 g, 2.067 mmol) is combined with benzyl chloride (0.40 mL, 3.51 mmol) and anhydrous K₂CO₃ (0.571 g, 4.13 mmol)

  • The reaction is carried out in acetonitrile (8 mL) with a small amount of DMF (0.1 mL)

  • The mixture is refluxed at 82-84°C for 12 hours

  • After cooling and filtration, the product is recrystallized from ethanol-water mixture
    Reaction yield: 78.81%
    Product characteristics: Pale orange yellowish powder with melting point 121-122°C

Factors Affecting Synthesis

The electron-withdrawing effect of the formyl group on the indole ring enhances the acidity of the NH group, facilitating proton abstraction and subsequent N-substitution . This property makes the N-alkylation reaction relatively straightforward compared to other indole derivatives without electron-withdrawing substituents.

Biological Activities and Applications

Antibacterial Properties

1-Benzyl-1H-indole-3-carbaldehyde has demonstrated significant antibacterial activity, particularly against gram-negative bacteria. Research has shown that it can inhibit the growth of important pathogens including:

  • Escherichia coli

  • Salmonella typhimurium
    The compound's antibacterial mechanism likely relates to its ability to bind to specific bacterial cellular targets, though the exact mechanism requires further investigation.

Precursor for Bioactive Compounds

A significant application of 1-benzyl-1H-indole-3-carbaldehyde lies in its role as a precursor for synthesizing compounds with enhanced biological activities:

Oxime Derivatives

The compound serves as a key starting material for synthesizing both syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives via Schiff base reactions . These oxime derivatives have been evaluated as urease inhibitors against Helicobacter pylori, demonstrating their potential pharmaceutical applications.

Piperazine Derivatives

1-Benzyl-1H-indole-3-carbaldehyde can be transformed into 1-benzyl-3-[4-Aryl-1-piperazingl]carbonyl-1H-indoles, which have shown potential biological interest . This involves oxidation of the aldehyde group to a carboxylic acid, followed by coupling with arylpiperazines.

Chemical Reactivity

The compound demonstrates several characteristic reactions:

  • High affinity for amines, making it useful in coupling reactions

  • Reaction with chloride to form oxychloride or phosphorus oxychloride through hydrolysis

  • Binding capacity with pyrrole and thiourea in aqueous conditions
    These properties make 1-benzyl-1H-indole-3-carbaldehyde a versatile building block for constructing more complex molecular structures with potential pharmaceutical applications.

Structure-Activity Relationships

The biological activity of 1-benzyl-1H-indole-3-carbaldehyde is influenced by several structural features:

  • The benzyl group at the N-1 position enhances lipophilicity, potentially improving membrane penetration

  • The formyl group at C-3 serves as a reactive site for further functionalization

  • The planar indole scaffold provides a rigid framework that may facilitate binding to biological targets These structural features collectively contribute to its antibacterial activity and its utility as a precursor for bioactive compounds with potentially enhanced pharmaceutical properties.

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